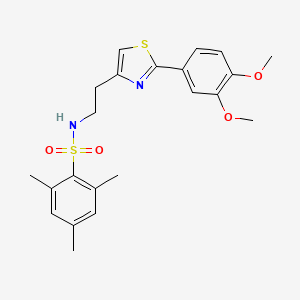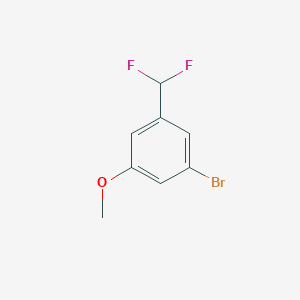
1-Bromo-3-(difluoromethyl)-5-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(difluoromethyl)-5-methoxybenzene is a halogenated aromatic compound that is not explicitly detailed in the provided papers. However, related compounds such as bromochloromethoxybenzenes and various brominated methoxybenzenes have been studied for their presence in the environment and their potential applications in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of related brominated aromatic compounds often involves regioselective halogenation, as seen in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid . Similarly, 1,2-dibromobenzenes, which are valuable precursors for various organic transformations, can be synthesized through sequences involving regioselective bromination . These methods could potentially be adapted for the synthesis of 1-Bromo-3-(difluoromethyl)-5-methoxybenzene.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be determined using techniques such as single-crystal X-ray diffraction (SXRD) and spectroscopy . For instance, the crystal structure and molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene were elucidated, showing two stable crystalline phases and confirming the planar structure of the molecules . These techniques could be applied to analyze the molecular structure of 1-Bromo-3-(difluoromethyl)-5-methoxybenzene.
Chemical Reactions Analysis
Brominated aromatic compounds participate in various chemical reactions, including isomerization and nucleophilic substitution . For example, the isomerization of brominated styrylbenzenes was studied for their potential to detect amyloid plaques in Alzheimer's disease . The successive bromination of ambident nucleophiles has also been investigated, demonstrating the reactivity of these compounds towards electrophilic bromine . These studies provide insights into the reactivity of brominated compounds that could be relevant to 1-Bromo-3-(difluoromethyl)-5-methoxybenzene.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For example, the crystal structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene was determined, revealing the coordination geometry around the bismuth atom . Additionally, the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones was performed, showcasing the influence of substituents on the physical properties of these compounds . These findings could help predict the properties of 1-Bromo-3-(difluoromethyl)-5-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Chiral Liquid Crystals
Bertini et al. (2003) explored the synthesis of enantiopure trioxadecalin derived liquid crystals using various bromobenzenes, including 1-bromo-4-methoxybenzene. This study highlights the potential of such compounds in creating chiral liquid crystals with unique mesogenic properties (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).
2. Preparation of Phosphorus Compounds
Toyota et al. (2003) demonstrated the use of a bromobenzene derivative in the preparation of sterically protected diphosphene and fluorenylidenephosphine. This research provides insight into the role of bromobenzenes in synthesizing low-coordinate phosphorus compounds (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
3. Catalytic Applications in Fragrance Synthesis
Scrivanti et al. (2008) studied the catalytic use of Pd(OAc)2 combined with P(t-Bu)3 for coupling with bromobenzene derivatives to synthesize floral fragrances. This research exemplifies the application of bromobenzenes in fragrance production (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).
4. Applications in Organic Synthesis
Horio et al. (1996) discussed the electrochemical fluorination of halobenzenes, including bromobenzenes, showcasing their potential in synthesizing various fluorinated organic compounds (Horio, Momota, Kato, Morita, & Matsuda, 1996).
5. Utilization in Halogenation Reactions
Bovonsombat & Mcnelis (1993) presented research on the ring halogenation of polyalkylbenzenes using bromobenzenes, indicating their utility in complex halogenation processes (Bovonsombat & Mcnelis, 1993).
6. Role in Antioxidant Activity Research
Li et al. (2011) isolated and characterized bromophenols, including derivatives of bromomethoxybenzenes, from marine red algae, evaluating their potent antioxidant activities. This underlines the significance of bromobenzenes in natural product chemistry and antioxidant research (Li, Li, Gloer, & Wang, 2011).
Safety and Hazards
The safety information available indicates that “1-Bromo-3-(difluoromethyl)-5-methoxybenzene” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-bromo-3-(difluoromethyl)-5-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSJUAMVYSGFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(difluoromethyl)-5-methoxybenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

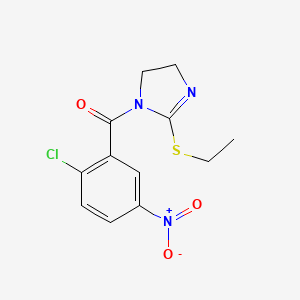
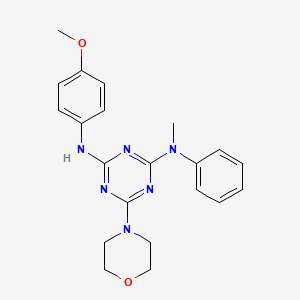
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-3-yl)methanone](/img/structure/B3012437.png)
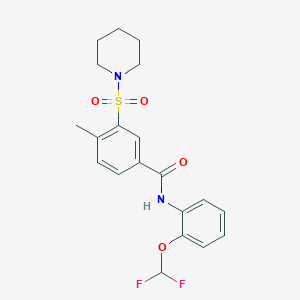
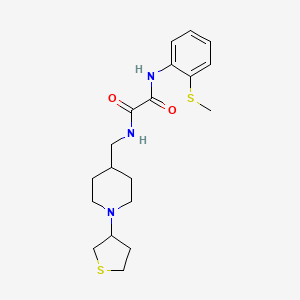
![2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B3012443.png)
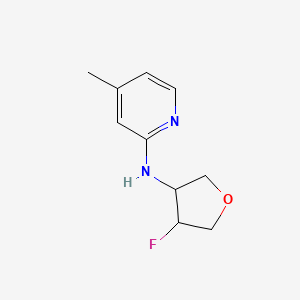
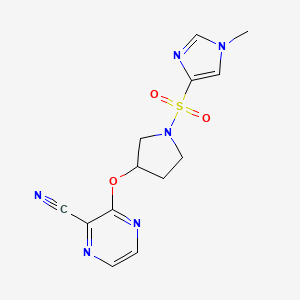
![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3012446.png)
![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3012448.png)
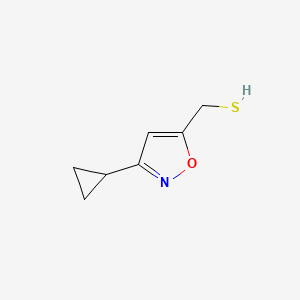
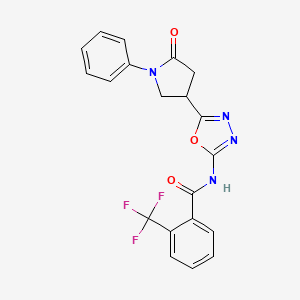
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid](/img/structure/B3012453.png)
